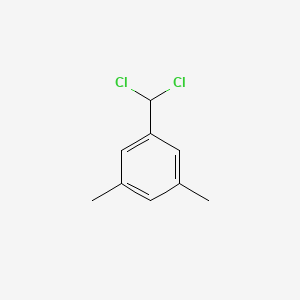
1-(Dichloromethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-3,5-dimethylbenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-3,5-dimethylbenzene typically involves the chlorination of 3,5-dimethylbenzyl alcohol. This process can be carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the dichloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: 3,5-dimethylbenzaldehyde, 3,5-dimethylbenzoic acid.
Reduction: 3,5-dimethyltoluene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Dichloromethyl)-3,5-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and DNA . These interactions can result in various biological effects, including antimicrobial activity and potential cytotoxicity .
Comparison with Similar Compounds
Dichloromethane (CH₂Cl₂): A simple chlorinated hydrocarbon used as a solvent.
1,2-Dichlorobenzene (C₆H₄Cl₂): A chlorinated benzene derivative used in chemical synthesis.
3,5-Dimethylbenzyl chloride (C₉H₁₁Cl): A related compound with a single chlorine substituent.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
LDWAGWOBSCVOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


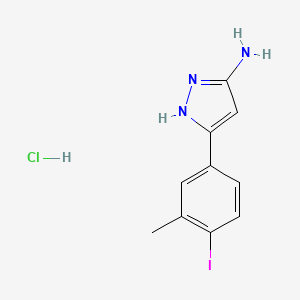
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
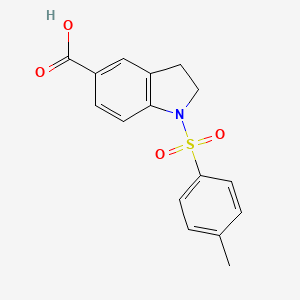
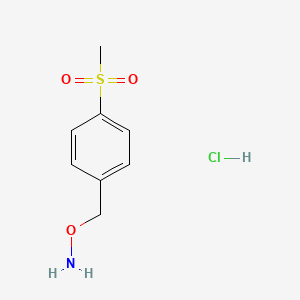
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
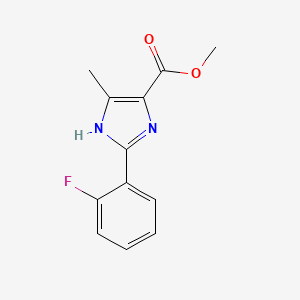
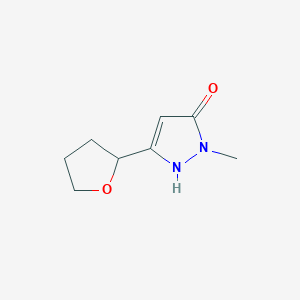
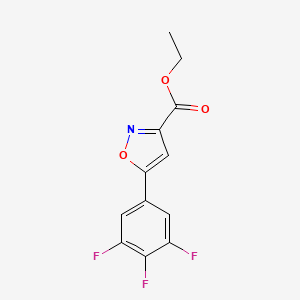
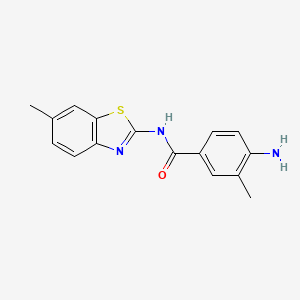
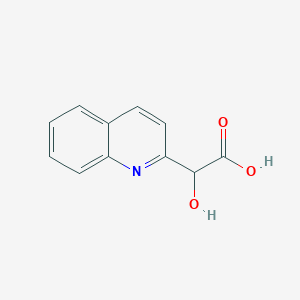
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
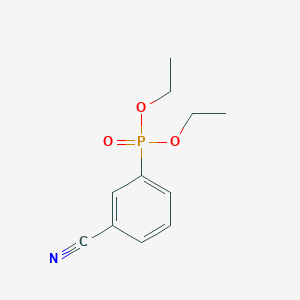
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)

